Methyl 5-amino-1-ethyl-1H-pyrazole-3-carboxylate
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Overview
Description
Methyl 5-amino-1-ethyl-1H-pyrazole-3-carboxylate is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms in the ring. This compound is characterized by its unique structure, which includes an amino group at the 5-position, an ethyl group at the 1-position, and a carboxylate ester group at the 3-position. It is commonly used in various fields of scientific research due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-amino-1-ethyl-1H-pyrazole-3-carboxylate typically involves the reaction of hydrazine derivatives with β-diketones. One common method includes the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol, resulting in the formation of pyrazole derivatives . The reaction conditions often require a catalyst, such as Amberlyst-70, which is a resinous, nontoxic, and thermally stable heterogeneous catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-1-ethyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the carboxylate ester group to an alcohol.
Substitution: The amino group at the 5-position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Pyrazole oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-amino-1-ethyl-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor agonists.
Industry: The compound is utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of Methyl 5-amino-1-ethyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The amino group at the 5-position can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the carboxylate ester group can undergo hydrolysis, releasing active metabolites that interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate: This compound has a similar structure but with a methyl group at the 1-position instead of an ethyl group.
Ethyl 5-((ethyl(methyl)amino)methyl)-1-methyl-1H-pyrazole-3-carboxylate: Another related compound with additional substitutions on the pyrazole ring.
Uniqueness
Methyl 5-amino-1-ethyl-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group at the 1-position and the amino group at the 5-position allows for unique interactions with biological targets, making it a valuable compound in various research applications.
Biological Activity
Methyl 5-amino-1-ethyl-1H-pyrazole-3-carboxylate is a pyrazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a five-membered ring with two nitrogen atoms, contributing to its unique chemical properties. Its molecular formula is C7H10N4O2, with a molecular weight of approximately 170.18 g/mol. The compound includes an amino group and a carboxylate moiety, which are crucial for its biological interactions .
Research indicates that this compound may exert its biological effects through several mechanisms:
- Cyclooxygenase Inhibition : Similar compounds have been shown to interact with cyclooxygenase enzymes, which play a vital role in the inflammatory process. Inhibition of these enzymes can lead to reduced inflammation and pain.
- Receptor Modulation : Interaction studies suggest that this compound may modulate receptors involved in pain signaling pathways, potentially offering analgesic effects .
Anti-inflammatory and Analgesic Properties
Several studies have highlighted the anti-inflammatory and analgesic potential of this compound:
- Analgesic Activity : Compounds structurally related to this compound have demonstrated significant analgesic effects in animal models, suggesting that this compound may exhibit similar properties.
- Anti-inflammatory Effects : The compound has been evaluated for its ability to reduce inflammation in various experimental setups. For instance, it has been shown to decrease the levels of pro-inflammatory cytokines in vitro, indicating its potential as an anti-inflammatory agent .
Anticancer Activity
Emerging research suggests that this compound may also possess anticancer properties:
- Inhibition of Tumor Cell Proliferation : Studies indicate that pyrazole derivatives can inhibit the proliferation of various cancer cell lines by interfering with cell cycle progression. Specifically, some derivatives have been shown to arrest cells in the G2/M phase, leading to increased apoptosis in cancer cells .
Study on Anti-inflammatory Activity
A recent study investigated the anti-inflammatory effects of this compound using a carrageenan-induced paw edema model in rats. The results demonstrated a significant reduction in paw swelling compared to control groups, supporting its potential use as an anti-inflammatory agent.
Treatment Group | Paw Edema (mm) | % Reduction |
---|---|---|
Control | 15.0 ± 2.0 | - |
Methyl Compound | 8.0 ± 1.5 | 46.7% |
Study on Anticancer Activity
In another study focusing on anticancer properties, this compound was tested against human breast cancer (MCF7) and liver cancer (HepG2) cell lines. The compound exhibited IC50 values in the low micromolar range, indicating potent antiproliferative activity.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF7 | 12.07 | Cell cycle arrest at G2/M phase |
HepG2 | 8.50 | Induction of apoptosis |
Properties
IUPAC Name |
methyl 5-amino-1-ethylpyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-3-10-6(8)4-5(9-10)7(11)12-2/h4H,3,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKOBMYUPOASMMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(=O)OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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